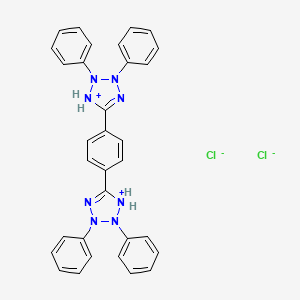
5,5'-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two tetrazolium rings connected by a phenylene bridge, with each tetrazolium ring further substituted with diphenyl groups The dichloride indicates the presence of two chloride ions associated with the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride typically involves the reaction of 1,4-phenylenediamine with diphenyl tetrazolium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of the product. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazolium rings to tetrazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrazole derivatives.
Reduction: Tetrazole rings.
Substitution: Various substituted tetrazolium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The tetrazolium rings can undergo redox reactions, which play a crucial role in its biological activity. The phenylene bridge and diphenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine): Similar structure but with triazine rings instead of tetrazolium rings.
Phenylene Bis-Diphenyltriazine: Another compound with a phenylene bridge and diphenyl groups, but with triazine rings.
Uniqueness
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride is unique due to the presence of tetrazolium rings, which impart distinct redox properties and reactivity
Propiedades
Número CAS |
64225-81-6 |
|---|---|
Fórmula molecular |
C32H28Cl2N8 |
Peso molecular |
595.5 g/mol |
Nombre IUPAC |
5-[4-(2,3-diphenyl-1H-tetrazol-1-ium-5-yl)phenyl]-2,3-diphenyl-1H-tetrazol-1-ium;dichloride |
InChI |
InChI=1S/C32H26N8.2ClH/c1-5-13-27(14-6-1)37-33-31(34-38(37)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32-35-39(29-17-9-3-10-18-29)40(36-32)30-19-11-4-12-20-30;;/h1-24H,(H,33,34)(H,35,36);2*1H |
Clave InChI |
XUBCSAANKPJEMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C5=NN(N([NH2+]5)C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)

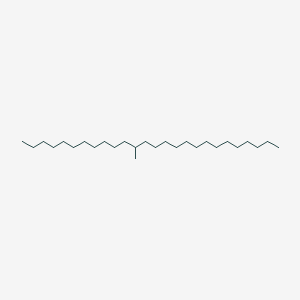
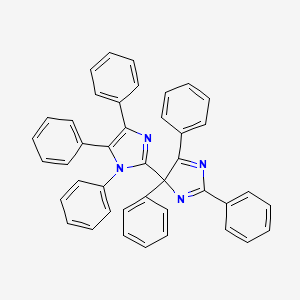
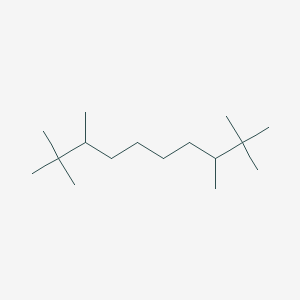
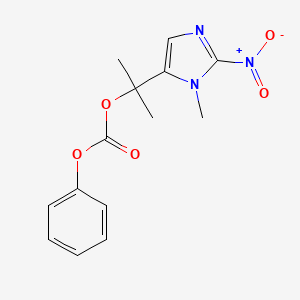
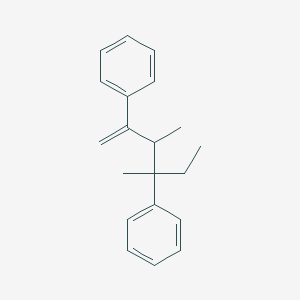
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
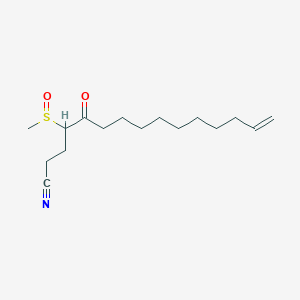
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
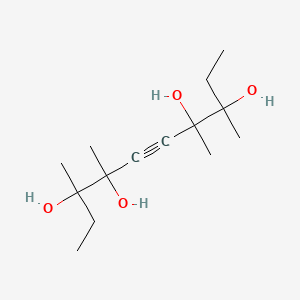
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
